4-Chloro-1H-pyrazol-3-amine hydrochloride
Overview
Description
4-Chloro-1H-pyrazol-3-amine hydrochloride is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Mechanism of Action
Target of Action
Pyrazole derivatives, which include this compound, are known to interact with a variety of biological targets, contributing to their broad range of chemical and biological properties .
Mode of Action
It’s worth noting that compounds with a pyrazole moiety often interact with their targets through hydrogen bonding .
Biochemical Pathways
Pyrazole derivatives have been reported to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, antitumor, and antiviral effects, among others .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1H-pyrazol-3-amine hydrochloride typically involves the chlorination of 1H-pyrazol-3-amine. One common method includes the reaction of 1H-pyrazol-3-amine with thionyl chloride (SOCl₂) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of 4-chloro-1H-pyrazol-3-amine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1H-pyrazol-3-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole ring.
Cyclization Reactions: It can be used as a precursor in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 4-azido-1H-pyrazol-3-amine, while oxidation with hydrogen peroxide can produce 4-chloro-1H-pyrazol-3-one.
Scientific Research Applications
4-Chloro-1H-pyrazol-3-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory, anticancer, and antimicrobial properties.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery and development.
Biological Studies: It is employed in studies investigating the biological activity of pyrazole derivatives, including their interactions with enzymes and receptors.
Industrial Applications: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazol-3-amine hydrochloride: Similar in structure but with a bromine atom instead of chlorine.
4-Methyl-1H-pyrazol-3-amine hydrochloride: Contains a methyl group instead of a chlorine atom.
4-Nitro-1H-pyrazol-3-amine hydrochloride: Features a nitro group in place of the chlorine atom.
Uniqueness
4-Chloro-1H-pyrazol-3-amine hydrochloride is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis. Additionally, the hydrochloride salt form enhances its solubility and stability, which is advantageous for its use in different applications.
Properties
IUPAC Name |
4-chloro-1H-pyrazol-5-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClN3.ClH/c4-2-1-6-7-3(2)5;/h1H,(H3,5,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXAABJWZRBPAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679385 | |
Record name | 4-Chloro-1H-pyrazol-5-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263094-05-8 | |
Record name | 4-Chloro-1H-pyrazol-5-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-1H-pyrazol-3-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.